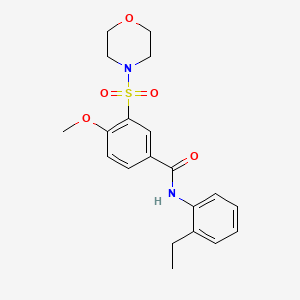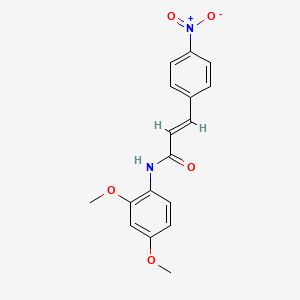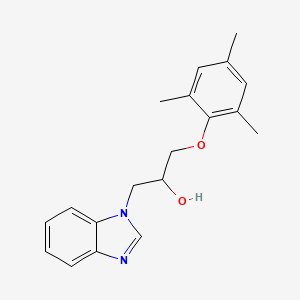
1-(1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol, commonly known as BIMP, is a chemical compound that has gained significant attention in the field of scientific research. BIMP is a white crystalline powder that is soluble in organic solvents. It is a potent inhibitor of protein kinases, making it an essential tool in the study of cellular signaling pathways.
Mecanismo De Acción
BIMP works by binding to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition results in the disruption of cellular signaling pathways, leading to a variety of downstream effects.
Biochemical and Physiological Effects:
BIMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the immune response. Additionally, BIMP has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BIMP is its potency as a protein kinase inhibitor. This potency allows researchers to use lower concentrations of the compound, reducing the risk of non-specific effects. Additionally, BIMP has a high degree of selectivity for protein kinases, reducing the risk of off-target effects.
One limitation of BIMP is its solubility in organic solvents. This solubility can make it difficult to use in aqueous-based experiments. Additionally, BIMP has been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of BIMP in scientific research. One potential area of research is the study of the role of protein kinases in cancer. BIMP has been shown to have anti-tumor properties, making it a promising tool for the development of new cancer treatments.
Another potential area of research is the study of the immune system. BIMP has been shown to modulate the immune response, making it a potential tool for the development of new immunotherapies.
Conclusion:
In conclusion, BIMP is a potent inhibitor of protein kinases that has gained significant attention in the field of scientific research. Its ability to inhibit a wide range of protein kinases makes it an essential tool in the study of cellular signaling pathways. While it has some limitations, its potential for use in the development of new cancer treatments and immunotherapies makes it a promising area of research for the future.
Métodos De Síntesis
The synthesis of BIMP involves the reaction of 1H-benzimidazole with mesityl oxide and 2-propanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
BIMP has been widely used in scientific research as a tool to study the role of protein kinases in cellular signaling pathways. It has been shown to inhibit the activity of a wide range of protein kinases, including Akt, PKA, and PKC. This inhibition allows researchers to study the downstream effects of these signaling pathways.
Propiedades
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-8-14(2)19(15(3)9-13)23-11-16(22)10-21-12-20-17-6-4-5-7-18(17)21/h4-9,12,16,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMGBSAPPGHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2C=NC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5105714.png)
![4-({[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride](/img/structure/B5105734.png)
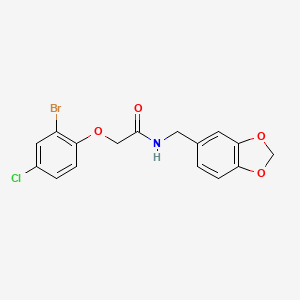
![8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)
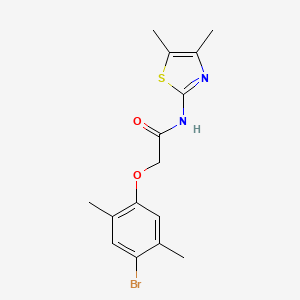
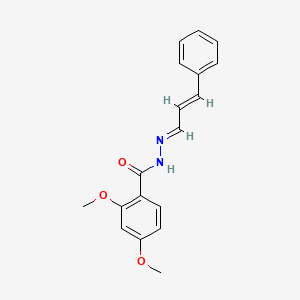

![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)
![((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5105786.png)
![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)
![2-[(2-bromobenzyl)thio]-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5105795.png)
